molecular formula C22H21NO8S B392473 2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B392473
M. Wt: 459.5g/mol
InChI Key: MSBIFFAKRBARPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that combines elements of coumarin and thiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Thiophene Ring Construction: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with ketones in the presence of elemental sulfur and a base.

    Coupling Reactions: The final step involves coupling the coumarin and thiophene moieties through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and thiophene rings, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s coumarin moiety is of particular interest due to its fluorescence properties, making it useful in imaging and diagnostic applications. Additionally, its potential as a bioactive molecule is being explored for various therapeutic applications.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets such as enzymes and receptors is a key area of investigation.

Industry

In industry, the compound’s unique properties make it suitable for use in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its stability and reactivity are advantageous for creating durable and efficient materials.

Mechanism of Action

The mechanism by which 2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes, while the thiophene ring can participate in electron transfer reactions, influencing redox processes in cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as warfarin and dicoumarol share the coumarin moiety and are well-known for their anticoagulant properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives are used in various applications, including pharmaceuticals and materials science.

Uniqueness

Diethyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of coumarin and thiophene structures, which endows it with a diverse range of chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H21NO8S

Molecular Weight

459.5g/mol

IUPAC Name

diethyl 5-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H21NO8S/c1-5-29-21(26)16-11(3)17(22(27)30-6-2)32-19(16)23-18(24)14-10-12-9-13(28-4)7-8-15(12)31-20(14)25/h7-10H,5-6H2,1-4H3,(H,23,24)

InChI Key

MSBIFFAKRBARPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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